![molecular formula C27H36N2O B4967071 2-[3-(benzyloxy)benzyl]-1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B4967071.png)
2-[3-(benzyloxy)benzyl]-1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(benzyloxy)benzyl]-1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine is a compound that has been studied for its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-[3-(benzyloxy)benzyl]-1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine is not fully understood. However, research has shown that it acts on various receptors in the body, including dopamine and serotonin receptors. It also inhibits the activity of enzymes that are involved in the inflammatory response.
Biochemical and Physiological Effects:
Studies have shown that 2-[3-(benzyloxy)benzyl]-1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine has various biochemical and physiological effects. It has been shown to reduce inflammation, decrease pain sensitivity, and improve cognitive function. It also has anxiolytic and antidepressant effects.
Advantages and Limitations for Lab Experiments
The advantages of using 2-[3-(benzyloxy)benzyl]-1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine in lab experiments include its ability to target multiple receptors and its potential therapeutic applications. However, limitations include its complex synthesis method and the need for further research to fully understand its mechanism of action.
Future Directions
For research on 2-[3-(benzyloxy)benzyl]-1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine include exploring its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative diseases. Further research is also needed to fully understand its mechanism of action and to develop more efficient synthesis methods. Additionally, studies on the compound's pharmacokinetics and toxicity are needed to determine its safety and efficacy in humans.
In conclusion, 2-[3-(benzyloxy)benzyl]-1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine is a compound that has shown potential therapeutic applications in various diseases. While its mechanism of action is not fully understood, research has shown that it has anti-inflammatory, analgesic, and antipsychotic properties. Further research is needed to fully understand its potential and to develop more efficient synthesis methods.
Synthesis Methods
The synthesis method for 2-[3-(benzyloxy)benzyl]-1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine involves a multistep process that includes the use of various reagents and solvents. The compound can be synthesized using a combination of palladium-catalyzed cross-coupling reactions and hydrogenation reactions. The final product is obtained through purification using column chromatography.
Scientific Research Applications
2-[3-(benzyloxy)benzyl]-1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine has been studied for its potential therapeutic applications in various diseases. Research has shown that this compound has anti-inflammatory, analgesic, and antipsychotic properties. It has also been studied for its potential use in the treatment of cancer, diabetes, and neurodegenerative diseases.
properties
IUPAC Name |
1-cyclohexyl-2-[(3-phenylmethoxyphenyl)methyl]-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N2O/c1-3-9-22(10-4-1)21-30-25-14-7-11-23(19-25)20-29-18-17-28-16-8-15-26(28)27(29)24-12-5-2-6-13-24/h1,3-4,7,9-11,14,19,24,26-27H,2,5-6,8,12-13,15-18,20-21H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGVHPQNRDXFRDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2C3CCCN3CCN2CC4=CC(=CC=C4)OCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclohexyl-2-[(3-phenylmethoxyphenyl)methyl]-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.